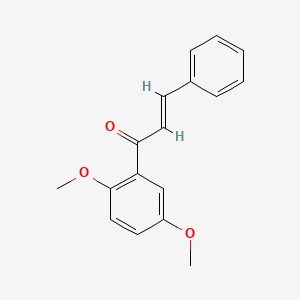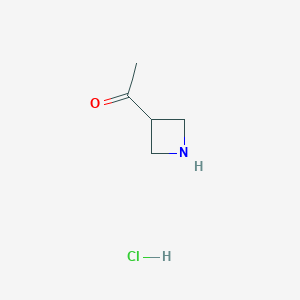
1-(Azetidin-3-yl)ethanone hydrochloride
Overview
Description
“1-(Azetidin-3-yl)ethanone hydrochloride” is a chemical compound with the molecular formula C5H10ClNO and a molecular weight of 135.592 . It is stored under inert gas (nitrogen or Argon) at 2-8°C .
Synthesis Analysis
While specific synthesis methods for “1-(Azetidin-3-yl)ethanone hydrochloride” were not found, a related compound, azetidine, has been synthesized through a DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles . This could potentially provide a basis for the synthesis of “1-(Azetidin-3-yl)ethanone hydrochloride”.Molecular Structure Analysis
The molecular structure of “1-(Azetidin-3-yl)ethanone hydrochloride” consists of a five-membered azetidine ring attached to an ethanone group . The hydrochloride indicates the presence of a chloride ion, which may be involved in forming a salt with the compound.Physical And Chemical Properties Analysis
“1-(Azetidin-3-yl)ethanone hydrochloride” is a compound with a molecular weight of 135.592 . It is stored under inert gas (nitrogen or Argon) at 2-8°C . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications
Anticancer Activity
1-(Azetidin-3-yl)ethanone derivatives, such as those explored in novel AMPK activators, have shown promising anticancer activities. A study highlighted the efficacy of a 1,4-Diaryl-2-azetidinone derivative in reducing glucose uptake and inhibiting tumor progression in a mouse model of colorectal cancer. This compound induced apoptosis and showed significant antitumor activity, suggesting its potential for in vivo treatment of colorectal cancer (Valtorta et al., 2014).
Antihyperlipidemic Properties
Derivatives of azetidinone, particularly thienopyrimidine derivatives, have been synthesized and evaluated for their lipid-lowering effects. These compounds, incorporating features of cholesterol absorption inhibitors like ezetimibe, demonstrated significant antihyperlipidemic effects in animal models, showcasing their therapeutic potential in managing lipid disorders (Arya et al., 2013).
Anticonvulsant Effects
Research on O-alkylated derivatives of 1-(2-naphthyl)-2-(imidazol-1-yl)ethanone oxime, a chemical relative of 1-(Azetidin-3-yl)ethanone hydrochloride, has revealed moderate to significant anticonvulsant activities in experimental models. These findings suggest the therapeutic relevance of such compounds in epilepsy treatment (Bansal et al., 2012).
Neuroprotective Potential
In the context of neurodegenerative diseases, certain azetidin-3-ol derivatives, such as T-817MA, have been investigated for their neuroprotective properties. These compounds exhibit potential against neurotoxicity induced by agents like MPTP, suggesting a role in the treatment of conditions like Parkinson's disease by inhibiting oxidative stress and promoting neurotrophic factors (Kawasaki et al., 2008).
CNS Modulating Activities
Azetidin-2-one derivatives have been evaluated for their central nervous system modulating activities, showing a variety of biological effects. Compounds within this class demonstrated significant anti-anxiety, nootropic, anti-catatonic, and anti-dyskinetic activities in preclinical models, highlighting their versatility in addressing CNS-related disorders (Goel et al., 2005).
Future Directions
properties
IUPAC Name |
1-(azetidin-3-yl)ethanone;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO.ClH/c1-4(7)5-2-6-3-5;/h5-6H,2-3H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KREZCYGKSNRSTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CNC1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




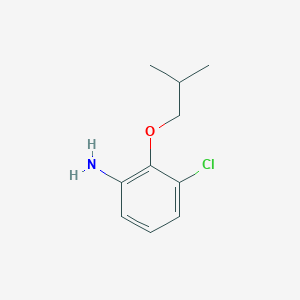
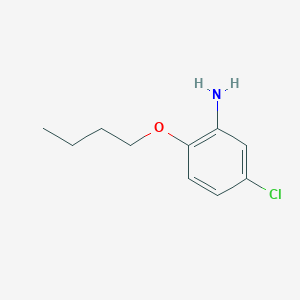
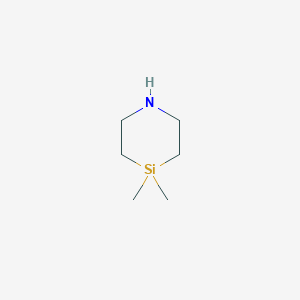
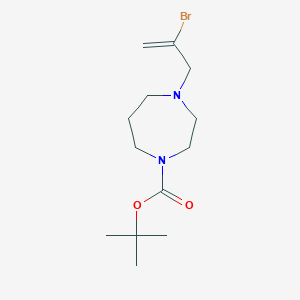

![1-[3-(3-Thienyl)-1,2,4-oxadiazol-5-yl]cyclohexanamine](/img/structure/B3097266.png)
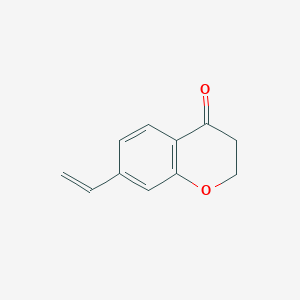

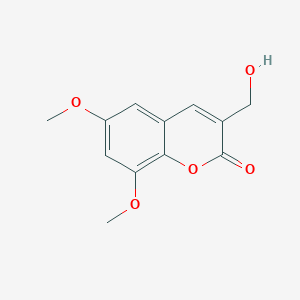
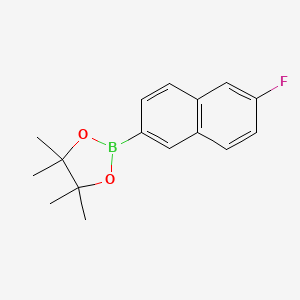
![1,1''-([4,4'-Bipiperidine]-1,1'-diyldicarbonyl)bis[1'-(methoxycarbonyl) ferrocene]](/img/structure/B3097313.png)
